molecular formula C16H15NO2 B095585 5,6-Diphenylmorpholin-2-one CAS No. 19180-79-1

5,6-Diphenylmorpholin-2-one

Cat. No.: B095585
CAS No.: 19180-79-1
M. Wt: 253.29 g/mol
InChI Key: LTPOSIZJPSDSIL-UHFFFAOYSA-N
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Description

5,6-Diphenylmorpholin-2-one is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Amino Acids : 5,6-Diphenylmorpholin-2-one is used in the synthesis of optically pure N-protected α-amino acids, serving as a valuable synthon. These lactones are stable and useful in the asymmetric synthesis of amino acids (Dastlik et al., 2005).

  • Formation of Spirooxindole Pyrrolidines : It's involved in the asymmetric [1,3] dipolar cycloaddition reactions, leading to the formation of spirooxindole pyrrolidine derivatives, which have applications in regio- and diastereoselectivity studies (Sebahar & Williams, 2002).

  • Study of Molecular Rearrangements : This compound is used in studying the regio- and stereoselectivity of the formation of 1,3-oxazolidines and their spontaneous stereospecific rearrangement (Polyak et al., 1996).

  • Template for Synthesis of Amino Acid Derivatives : Diphenylmorpholinone, a related compound, is a versatile tool for the preparation of unusual or rare amino acid derivatives, useful in research quantities (Looper et al., 2014).

  • Antimicrobial and Antioxidant Applications : Some derivatives, like 5,6-diphenyl-6H-1,3,4,2λ5-dioxazaphosphinin-2-ones, exhibit potent in vitro antioxidant activity and significant antimicrobial activity, indicating their potential in medical applications (Rao et al., 2015).

  • Fluorescence “Turn-On” Chemosensor for Metal Ions : A 2,6-diphenylpyridine-based receptor related to this compound serves as a “turn-on” fluorescent chemosensor for selectively sensing Ag+ ions in aqueous media (Zhang et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 .

Properties

IUPAC Name

5,6-diphenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOSIZJPSDSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633390
Record name 5,6-Diphenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19180-79-1
Record name 5,6-Diphenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 5,6-Diphenylmorpholin-2-one in organic synthesis?

A1: this compound, often protected with Boc or Cbz groups, serves as a valuable chiral template for synthesizing optically pure α-amino acids [, , , , ]. Its rigid structure and chiral centers allow for stereoselective reactions, leading to the formation of enantiomerically enriched amino acids.

Q2: How is 3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one synthesized and utilized?

A3: This compound, also a valuable building block, is typically synthesized by reacting the parent this compound with N-Bromosuccinimide []. It acts as an electrophilic glycine equivalent, enabling the preparation of various α-substituted-α-amino acids with high enantiomeric excess [].

Q3: Are there any reported applications of this compound beyond amino acid synthesis?

A4: Yes, researchers have employed this compound derivatives in the synthesis of spirooxindole pyrrolidines []. These compounds are formed through an asymmetric [, ] dipolar cycloaddition reaction with azomethine ylides derived from the morpholin-2-one.

Q4: What are the advantages of using this compound as a chiral auxiliary compared to other methods?

A5: While a direct comparison is not provided in the research, this compound's advantages likely stem from its ability to induce high diastereoselectivity during alkylation reactions [, ]. This leads to the formation of desired enantiomers of α-amino acids with greater purity and efficiency.

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